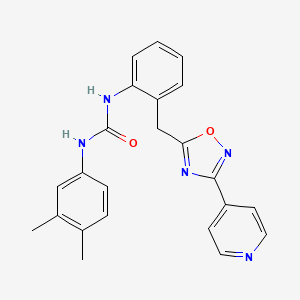
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Thiazol-containing 1H-1,2,4-triazole derivatives, synthesized using 3,3-dimethylbutan-2-one as a starting material, exhibit promising plant-growth regulatory activities (Qin et al., 2009).
Electroreduction on Platinum Electrode
- The electrochemical behaviors of various thiazol derivatives, including some synthesized with 3,3-dimethylbutan-2-one, demonstrate significant insights into their redox properties which are thought to be useful for understanding the metabolic fate and pharmacological activity of drugs containing these compounds (Özel et al., 2009).
Antimicrobial Activity
- Schiff bases derived from thiazoles have been tested for antimicrobial activities against various microorganisms, showing some efficacy (Yilmaz & Cukurovalı, 2003).
One-Pot Synthesis
- A method for the one-pot synthesis of 2-amino- or 2-(arylamino) thiazoles using ketones and thioureas, a process that could potentially involve 3,3-dimethylbutan-2-one, has been developed (Moriarty et al., 1992).
Fluorescent Chemosensor for Al(III) Ions Detection
- Thiazole-based Schiff base synthesized for cation detection demonstrates selective turn-on fluorescence for Al3+ ions, with potential applications in biological and environmental monitoring (Kuzhandaivel et al., 2021).
Cardioprotective Activity
- Thiazole derivatives synthesized via a Hantzsch reaction exhibit moderate to high cardioprotective effects, highlighting their potential in therapeutic applications (Drapak et al., 2019).
Corrosion Inhibitors
- Benzothiazole derivatives, possibly related to the thiazol structure of interest, have been studied for their efficiency as corrosion inhibitors, showing high inhibition efficiencies (Hu et al., 2016).
Propiedades
IUPAC Name |
1-(4-hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6(11)4-8-10-7(12)5-13-8/h5,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQGTWYUKVXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NC(=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)




![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
